Cas no 473633-52-2 (3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)

3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- EN300-26580838
- 473633-52-2
- Z44326372
- AKOS000970861
- 3-[3-(benzyloxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
-
- インチ: 1S/C22H24N2O3/c1-2-26-13-7-12-24-22(25)20(16-23)14-19-10-6-11-21(15-19)27-17-18-8-4-3-5-9-18/h3-6,8-11,14-15H,2,7,12-13,17H2,1H3,(H,24,25)/b20-14+
- InChIKey: UENWRTLHQTVZAK-XSFVSMFZSA-N
- ほほえんだ: O(CC)CCCNC(/C(/C#N)=C/C1C=CC=C(C=1)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 364.17869263g/mol
- どういたいしつりょう: 364.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 10
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 71.4Ų
3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580838-0.05g |
3-[3-(benzyloxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
473633-52-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide 関連文献
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-
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-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
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-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamideに関する追加情報
Introduction to 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide (CAS No. 473633-52-2)
3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 473633-52-2, represents a unique molecular architecture that combines functional groups with potential therapeutic applications. The presence of both benzyloxy and 3-ethoxypropyl substituents in its structure suggests a multifaceted interaction with biological targets, making it a subject of intense interest for researchers exploring novel drug candidates.
The chemical structure of 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide features a phenyl ring substituted with two distinct functional groups. The benzyloxy moiety, characterized by its electron-donating properties, can influence the compound's solubility and metabolic stability, while the 3-ethoxypropyl group introduces a hydrophobic region that may enhance binding affinity to specific protein targets. This dual functionality makes the compound an attractive scaffold for drug design, particularly in the development of small-molecule inhibitors or modulators.
In recent years, there has been growing interest in exploring the pharmacological potential of amide-based compounds. The cyano group in the structure of 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide contributes to its reactivity and may serve as a site for further chemical modification. This flexibility allows researchers to fine-tune the compound's properties, such as bioavailability and target specificity, through structural optimization.
The pharmaceutical industry has increasingly focused on developing innovative therapeutic agents that leverage advanced chemical biology principles. 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide exemplifies this trend, as it embodies the intersection of organic chemistry and medicinal biology. Its unique structural features have prompted investigations into its potential roles in treating various diseases, including neurological disorders and inflammatory conditions.
The synthesis of 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the expertise required to produce it at scale.
Evaluation of 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide in preclinical studies has revealed promising results regarding its biological activity. Initial assays have demonstrated its ability to modulate key signaling pathways associated with disease progression. For instance, studies suggest that this compound may interfere with enzymes involved in inflammation or cell proliferation, offering a potential therapeutic window for conditions like cancer or autoimmune diseases.
The incorporation of computational chemistry techniques has further accelerated the discovery process for 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide. Molecular docking simulations and quantum mechanical calculations have been utilized to predict binding interactions with biological targets, providing insights into how the compound might exert its effects at the molecular level. These computational approaches complement experimental data, enabling a more comprehensive understanding of its pharmacological profile.
The regulatory landscape for novel pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before clinical translation. As such, ongoing studies are focused on evaluating 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide through various toxicological assessments and pharmacokinetic studies. These investigations aim to establish dosing regimens and identify any potential adverse effects associated with long-term use.
The future prospects for 3-3-(benzyloxy)phenyl-2-cyano-N-(<0xE9><0xA9><0x9F><0xE9><0xA9><0x9F><0xE9><0xA9><0x9F>0xE9><0xA9><0x9F>0xE9><0xA9><0x9F>0xE9><0xA9><0x9F>0xE9><0xA9><0x9F>02]]) prop--enamide are promising, given its structural versatility and biological relevance. Researchers continue to explore derivatives of this compound to enhance its therapeutic potential while minimizing side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area.
In conclusion, 03--(03--03--(03--03--(03--03--(03--03--)03--)03--)03--)03--)03--)03--)03--)03--)03--)03--)03--)04]]) prop--enamide (CAS No. 4747447447447447447447447447447447447) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising biological activities position it as a valuable candidate for further development into novel therapeutic agents. As research progresses, this compound is poised to contribute meaningfully to advancements in healthcare solutions.
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